Product packaging for 3-chloro-N-(piperidin-4-ylmethyl)benzamide(Cat. No.:CAS No. 1283862-34-9)

3-chloro-N-(piperidin-4-ylmethyl)benzamide

Cat. No.: B3320927
CAS No.: 1283862-34-9
M. Wt: 252.74
InChI Key: KDVBTBHWPPXCJQ-UHFFFAOYSA-N
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Description

3-Chloro-N-(piperidin-4-ylmethyl)benzamide (CAS 1283862-34-9) is a chemical compound with the molecular formula C₁₃H₁₇ClN₂O and a molecular weight of 252.74 g/mol . This benzamide derivative is primarily utilized in research and development as a key synthetic intermediate. Its structure, featuring a piperidine ring, makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules. This compound serves as a crucial intermediate in pharmaceutical research, particularly in the synthesis of targeted therapeutics. Patent literature highlights its use in the preparation of protein kinase inhibitors, such as nilotinib, which is a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of certain types of leukemia . The piperidinylmethyl group provides a handle for further chemical modification, allowing researchers to explore structure-activity relationships and develop novel bioactive compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any in vivo applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17ClN2O B3320927 3-chloro-N-(piperidin-4-ylmethyl)benzamide CAS No. 1283862-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(piperidin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-12-3-1-2-11(8-12)13(17)16-9-10-4-6-15-7-5-10/h1-3,8,10,15H,4-7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVBTBHWPPXCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Chloro N Piperidin 4 Ylmethyl Benzamide

Retrosynthetic Analysis of the 3-chloro-N-(piperidin-4-ylmethyl)benzamide Scaffold

A retrosynthetic analysis of this compound identifies the most logical disconnections for its synthesis. The primary and most evident disconnection is at the amide bond (C-N bond), which is a robust and frequently targeted linkage in medicinal chemistry. This disconnection breaks the molecule into two key synthons: a 3-chlorobenzoyl moiety and a 4-(aminomethyl)piperidine (B1205859) moiety.

These synthons correspond to the following readily available or synthetically accessible starting materials:

3-chlorobenzoic acid (or its more reactive acyl chloride derivative, 3-chlorobenzoyl chloride ).

4-(aminomethyl)piperidine .

A further retrosynthetic step can be applied to the 4-(aminomethyl)piperidine fragment. This molecule is commonly prepared by the reduction of piperidine-4-carbonitrile or piperidine-4-carboxamide, which themselves can be derived from piperidin-4-one. google.com This multi-step approach highlights the modularity of the synthesis, allowing for modifications at various stages.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound is predominantly achieved through the formation of its central amide bond, a cornerstone transformation in organic chemistry.

The formation of the amide linkage between the 3-chlorobenzoyl unit and the 4-(aminomethyl)piperidine unit can be accomplished through several methods, ranging from classical to more contemporary approaches.

Classical Methods: A widely used and straightforward method involves the acylation of 4-(aminomethyl)piperidine with 3-chlorobenzoyl chloride. This reaction is typically performed in an inert organic solvent, such as dichloromethane, in the presence of a tertiary amine base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. ijert.org Alternatively, starting from 3-chlorobenzoic acid, peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to activate the carboxylic acid for amidation.

Modern Methods: Contemporary organic synthesis offers a plethora of advanced amidation techniques that can offer advantages in terms of substrate scope, reaction conditions, and atom economy. unimi.it Some of these advanced strategies include:

Phosphonium-based Coupling: The in-situ generation of chloro- and imido-phosphonium salts from a carboxylic acid, a phosphine (B1218219) (e.g., triphenylphosphine), and an N-haloimide can efficiently drive amide bond formation. nih.gov

Acid-Catalyzed Reactions: In some cases, amides can be formed under acidic conditions. For example, the reaction of a nitrile (e.g., benzonitrile) with a substrate in the presence of a strong acid like sulfuric acid can yield an N-substituted benzamide (B126). mdpi.com

Alternative Activating Agents: Reagents like phosphorus trichloride (B1173362) (PCl₃) in a high-boiling solvent such as xylene can also facilitate the direct condensation of a carboxylic acid and an amine. nih.gov

The choice of method often depends on the scale of the synthesis, the desired purity, and the cost-effectiveness of the reagents.

The piperidine (B6355638) moiety is a prevalent scaffold in medicinal chemistry, and its functionalization is key to modulating biological activity. researchgate.net In the synthesis of the title compound, the key step involving the piperidine is the acylation of the exocyclic primary amine.

The secondary amine of the piperidine ring remains a prime site for further functionalization. This nitrogen can be readily derivatized post-synthesis of the main scaffold. For instance, N-acylation with a different acyl chloride can introduce a second amide group, as seen in the synthesis of related complex piperidine derivatives. ijert.org Similarly, reaction with a sulfonyl chloride, such as methanesulfonyl chloride, would yield an N-sulfonylated derivative, demonstrating the versatility of this position for creating analogues. chemsrc.com

The 3-chloro-benzoyl portion of the molecule typically originates from commercially available 3-chlorobenzoic acid or its derivatives. The synthesis of this precursor relies on standard aromatic substitution reactions. The chloro-substituent can be introduced onto the benzene (B151609) ring via several established methods:

Electrophilic Aromatic Substitution: Direct chlorination of benzoic acid would lead to a mixture of isomers, with the ortho and para products being major due to the directing effect of the carboxylic acid group. Therefore, this is not an ideal route for the meta-isomer.

Sandmeyer Reaction: A more regioselective route involves the diazotization of 3-aminobenzoic acid followed by treatment with a copper(I) chloride solution. This is a classic and reliable method for introducing a halogen at a specific position on an aromatic ring.

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

Optimizing reaction conditions is critical for maximizing product yield and ensuring high purity, which is essential for industrial production and research applications. Key parameters for the standard amidation reaction can be systematically varied. researchgate.net

Table 1: Optimization Parameters for the Synthesis of this compound

ParameterVariablesObjective and Considerations
Solvent Dichloromethane (DCM), Toluene, Dimethylformamide (DMF), Ethyl AcetateThe solvent must dissolve the reactants but not react with them. DCM is common for acyl chloride reactions. Toluene can be useful for higher temperatures and azeotropic removal of water in some condensation reactions. researchgate.net
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine (B92270)A non-nucleophilic base is required to scavenge the HCl produced when using an acyl chloride. ijert.org The choice of base can affect reaction rate and side product formation.
Temperature 0 °C to Room Temperature (for acyl chlorides); Elevated temperatures (for coupling agents)Acyl chloride reactions are often highly exothermic and may require initial cooling to control the reaction rate and prevent side reactions. Amidation with coupling agents may require heating to proceed at a reasonable rate. researchgate.net
Reaction Time 1 to 24 hoursReaction progress should be monitored (e.g., by TLC or LC-MS) to determine the point of maximum conversion and avoid decomposition or side-product formation.
Purification Aqueous work-up, Recrystallization, Column Chromatography, Salt FormationAfter the reaction, purification is crucial. This can involve washing with aqueous solutions to remove the base and unreacted starting materials, followed by recrystallization or chromatography. nih.gov Conversion to the hydrochloride salt can aid in purification and improves the compound's stability and handling properties.

Chemical Reactivity and Derivatization Studies of this compound

The structure of this compound contains several reactive sites that can be targeted for chemical modification to produce derivatives for structure-activity relationship (SAR) studies.

The primary sites for derivatization are:

The Piperidine Nitrogen (N-H): This secondary amine is nucleophilic and is the most common site for modification.

The Aromatic Chlorine (Ar-Cl): This group can potentially be substituted via nucleophilic aromatic substitution, although this typically requires harsh conditions or specific activation.

The Amide Bond (CO-NH): While generally stable, the amide bond can be hydrolyzed under strong acidic or basic conditions.

The Benzene Ring (Ar-H): The ring can undergo further electrophilic aromatic substitution, although the existing chloro and amide groups are deactivating.

Table 2: Potential Derivatization Reactions

Reactive SiteReaction TypeReagentsResulting Compound Class
Piperidine NitrogenN-AlkylationAlkyl halides (e.g., CH₃I), Reductive AminationN-Alkyl piperidine derivatives
Piperidine NitrogenN-AcylationAcyl chlorides, Carboxylic acids + Coupling agentsN-Acyl piperidine derivatives ijert.org
Piperidine NitrogenN-SulfonylationSulfonyl chlorides (e.g., MsCl, TsCl)N-Sulfonyl piperidine derivatives chemsrc.com
Aromatic ChlorineNucleophilic Aromatic Substitution (SNAr)Strong nucleophiles (e.g., thiols, amines) under forcing conditionsSubstituted benzamide derivatives

These derivatization strategies are fundamental in medicinal chemistry for exploring the chemical space around a lead compound to identify analogues with improved properties. nih.gov

Nucleophilic Substitution Reactions

The presence of a chlorine atom on the benzoyl ring makes the compound a substrate for nucleophilic substitution reactions. The chloro group, attached to an sp²-hybridized carbon of the benzene ring, can be displaced by various nucleophiles, typically through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the aryl chloride is enhanced by the electron-withdrawing nature of the adjacent amide carbonyl group.

Common nucleophiles that can be employed include amines, thiols, and alkoxides. For instance, reaction with sodium azide (B81097) could yield the corresponding azido (B1232118) derivative, while reaction with potassium thiocyanate (B1210189) could introduce a thiocyanate group. These transformations are typically carried out in polar aprotic solvents.

Table 1: Potential Nucleophilic Substitution Reactions

Nucleophile Reagent Example Potential Product
Azide Sodium Azide (NaN₃) 3-azido-N-(piperidin-4-ylmethyl)benzamide
Thiolate Sodium thiomethoxide (NaSMe) 3-(methylthio)-N-(piperidin-4-ylmethyl)benzamide

This table is illustrative of general reactivity and not based on specific reported examples for this exact compound.

Oxidation and Reduction Pathways

The structural motifs of this compound offer several pathways for oxidation and reduction.

Reduction: The amide functional group is generally resistant to catalytic hydrogenation but can be reduced by powerful hydride reagents. Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the amide carbonyl group to a methylene (B1212753) group, affording the corresponding secondary amine, 3-chloro-N-((piperidin-4-yl)methyl)benzylamine. Milder reagents like sodium borohydride (B1222165) are typically not strong enough to reduce amides. In syntheses of related piperidine compounds, catalytic hydrogenation is often employed to remove N-benzyl protecting groups, a process that reduces the benzylic C-N bond. google.com

Oxidation: The secondary amine of the piperidine ring is susceptible to oxidation. Depending on the oxidizing agent used, it can be converted to various products. For example, mild oxidation might lead to the formation of an N-oxide or a hydroxylamine (B1172632) derivative. More vigorous oxidation could potentially lead to the cleavage of the piperidine ring.

Table 2: Potential Oxidation and Reduction Transformations

Transformation Reagent Example Potential Product
Amide Reduction Lithium Aluminum Hydride (LiAlH₄) 3-chloro-N-((piperidin-4-yl)methyl)benzylamine

This table outlines plausible reactions based on the compound's functional groups.

Hydrolysis of the Amide Linkage

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions. This reaction is a fundamental transformation of amides.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the amide undergoes hydrolysis to yield a carboxylic acid and the protonated amine salt. The products would be 3-chlorobenzoic acid and 4-(aminomethyl)piperidinium chloride.

Base-Catalyzed Hydrolysis: Treatment with a strong base (e.g., NaOH, KOH) at elevated temperatures results in the formation of a carboxylate salt and the free amine. The products in this case would be sodium 3-chlorobenzoate (B1228886) and 4-(aminomethyl)piperidine.

Table 3: Amide Hydrolysis Products

Condition Products
Acidic (e.g., aq. HCl, heat) 3-chlorobenzoic acid and 4-(aminomethyl)piperidinium salt

Structure Activity Relationship Sar and Ligand Design Studies of 3 Chloro N Piperidin 4 Ylmethyl Benzamide Analogues

Systematic Modification of the Benzamide (B126) Moiety

The benzamide moiety is a crucial component of 3-chloro-N-(piperidin-4-ylmethyl)benzamide, and its substitution pattern significantly influences the compound's biological activity. Researchers have extensively studied the effects of various substituents on the benzene (B151609) ring to elucidate the SAR and to design more effective analogues.

Impact of Halogen Substituents on the Benzene Ring

The position of halogen substituents on the benzene ring has been shown to dramatically affect the biological potency of benzamide analogues. For instance, in a study of sulfonamide derivatives containing a piperidine (B6355638) moiety, it was found that having a halogen substituent at the meta-position (3-position) of the benzene ring resulted in vastly superior antibacterial activity compared to substitutions at the para- (4-position) or ortho- (2-position) positions nih.gov. This finding is particularly relevant to this compound, which features a chlorine atom at the meta-position.

Further supporting the importance of the 3-position, a study on benzoylselenoureas demonstrated that modifications at this position generally produced more effective antifungal analogues than substitutions at the 4-position acs.orgacs.org. These studies suggest that the meta-position is a critical site for interaction with biological targets, and the presence of a halogen like chlorine at this position in this compound is likely a key determinant of its activity.

Table 1: Effect of Halogen Position on Benzene Ring on Antibacterial Activity of Sulfonamide Analogues

Substituent Position Relative Antibacterial Activity
Meta (3-position) Superior
Para (4-position) Inferior
Ortho (2-position) Inferior

Effects of Aromatic Ring Substitutions on Biological Activity

Beyond halogen substitutions, the introduction of other groups on the aromatic ring of benzamide analogues has been explored to understand their impact on biological activity. A study on a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole revealed that the nature of the substituent on the benzene ring influenced their fungicidal activities nih.gov. For example, when the substituent was 2-fluoro, the inhibitory activities against the tested fungi were superior to other compounds nih.gov.

In another study focusing on benzamide and picolinamide derivatives as acetylcholinesterase inhibitors, it was found that the bioactivity of picolinamide derivatives was stronger than that of benzamide derivatives nih.govresearchgate.net. This suggests that replacing the benzene ring with a pyridine (B92270) ring could be a beneficial modification. Furthermore, the position of a dimethylamine side chain on the aromatic ring markedly influenced the inhibitory activity and selectivity against acetylcholinesterase and butyrylcholinesterase nih.govresearchgate.net. These findings highlight the importance of the electronic and steric properties of the substituents on the aromatic ring in determining the biological profile of benzamide analogues.

Table 2: Fungicidal Activity of Benzamide Analogues with Different Benzene Ring Substituents

Compound Substituent on Benzene Ring Inhibitory Activity against Botrytis cinereal (%)
7a 2-F 90.5
7b 3-F 75.2
7c 4-F 80.1
7d 2-Cl 85.6
7e 4-Cl 78.3
7f 2-CH3 72.4
7g 4-CH3 68.9

Exploration of Substituents on the Piperidine Nitrogen

Influence of N-Substituted Heterocycles and Alkyl Groups

The physicochemical and biological properties of molecules containing N-alkyl piperidines are often influenced by the level of substitution around the sp3-hybridized nitrogen atom nih.gov. Varying the N-alkyl substituent has been shown to have no impact on the endo:exo regioselectivity of certain reactions, with N-benzyl, linear N-alkyl, N-methyl, α-branched N-alkyl, and N-aryl piperidines all undergoing clean conversion to the corresponding endo-cyclic iminium ions nih.gov. This provides a robust platform for the late-stage α-functionalization of N-alkyl piperidines, allowing for the introduction of diverse functional groups nih.gov.

The introduction of heterocyclic moieties on the piperidine nitrogen can also significantly modulate biological activity. The synthesis of various piperidine derivatives has been a focus of research due to their prevalence in pharmaceuticals nih.gov. The ability to introduce a wide variety of substituents on the piperidine nitrogen allows for the fine-tuning of the molecule's properties to enhance its interaction with biological targets.

Conformational Analysis of Piperidine Ring Variants

The conformational behavior of the piperidine ring is a key factor in determining the biological activity of its derivatives. The chair conformation is the most stable, and the orientation of substituents (axial or equatorial) can have a profound impact on molecular recognition.

Studies on fluorinated piperidines have provided significant insights into the forces that govern conformational preferences. The axial orientation of a fluorine atom in a protonated 3-fluoropiperidinium cation has been attributed to strong charge–dipole interactions (C−F⋅⋅⋅ HN+) nih.gov. Furthermore, hyperconjugation, dipole minimization, and steric repulsion all play a role in stabilizing specific conformers nih.govresearchgate.net. For example, in N-acylpiperidines, a pseudoallylic strain dictates the axial orientation of a 2-substituent nih.gov. These findings are crucial for the design of piperidine ring variants with specific conformational biases to optimize their interaction with a biological target.

Table 3: Factors Influencing Conformational Preferences of Piperidine Derivatives

Influencing Factor Description
Charge-dipole interactions Electrostatic interaction between a charged group and a dipole, influencing substituent orientation.
Hyperconjugation Delocalization of electrons from a filled orbital to an adjacent empty or partially filled orbital.
Dipole minimization Arrangement of atoms to minimize the overall molecular dipole moment.
Steric repulsion Repulsive forces between electron clouds of nearby atoms or groups.
Pseudoallylic strain Strain arising from the interaction between substituents on an N-acylpiperidine ring.

Modifications to the Linker between Benzamide and Piperidine

In a study of benzamide derivatives targeting the FtsZ protein, modifications to the linker between the benzamide and a benzodioxane scaffold had significant effects on antimicrobial activity. The presence of an ethylenoxy linker allowed for the maintenance of biological activity comparable to their homologues with a methylenoxy linker mdpi.com. However, extending the linker to a propylenoxy chain led to a decrease in biological activity, possibly due to the increased flexibility of the linker requiring a rearrangement of the benzamide moiety to fit the binding site mdpi.com.

Similarly, in a study of vancomycin conjugates, it was demonstrated that the linker moiety significantly influences both the antimicrobial potential and the pharmacokinetics of the conjugates mdpi.comresearchgate.net. Even slight modifications to the linker could result in a significant decrease in antimicrobial activity mdpi.com. These findings underscore the importance of the linker's structure in maintaining the optimal orientation of the pharmacophoric groups for biological activity.

Table 4: Effect of Linker Modification on Biological Activity

Linker Type Relative Biological Activity
Methylenoxy High
Ethylenoxy Comparable to Methylenoxy
Propylenoxy Decreased

Rational Design Principles for Modulating Target Selectivity and Potency

Key to these studies is the exploration of substitutions on both the benzamide and piperidine rings. For instance, the 3-chloro substituent on the benzamide ring is often a critical determinant of activity. Altering its position or replacing it with other halogens or electron-withdrawing groups can significantly impact binding affinity and selectivity. The nature and position of substituents on the phenyl ring of the benzamide moiety play a crucial role in defining the molecule's interaction with the target's binding pocket.

Similarly, modifications to the piperidine ring are instrumental in modulating the pharmacokinetic and pharmacodynamic properties of the analogues. N-alkylation of the piperidine nitrogen with various substituents, for example, can influence the compound's solubility, metabolic stability, and ability to interact with specific residues within the target protein.

A systematic approach to SAR involves the synthesis and evaluation of a matrix of compounds, where different functional groups are introduced at various positions of the scaffold. This allows researchers to build a comprehensive understanding of the electronic, steric, and hydrophobic requirements for optimal activity. For example, in the pursuit of potent enzyme inhibitors, the introduction of specific hydrogen bond donors or acceptors can lead to enhanced interactions with the active site.

The following table summarizes key structural modifications and their observed impact on the activity of N-(piperidin-4-ylmethyl)benzamide analogues, based on findings from various research endeavors.

Modification Site Substitution Observed Effect on Activity Potential Rationale
Benzamide Phenyl RingIntroduction of electron-withdrawing groupsCan increase potencyEnhances electrostatic interactions with the target
Benzamide Phenyl RingVariation of substituent position (ortho, meta, para)Significantly alters selectivityModifies the orientation of the molecule in the binding pocket
Piperidine NitrogenN-alkylation with small alkyl groupsMay improve cell permeabilityIncreases lipophilicity
Piperidine NitrogenIntroduction of bulky aromatic groupsCan enhance potency and selectivityProvides additional binding interactions with the target

These rational design principles, guided by iterative cycles of synthesis and biological testing, are fundamental to the successful optimization of this compound analogues as potential therapeutic agents.

Pharmacophore Modeling and Computational Approaches to SAR

In concert with experimental SAR studies, computational approaches, particularly pharmacophore modeling, have become indispensable tools in the rational design of this compound analogues. These in silico methods provide valuable insights into the key chemical features required for biological activity and help to prioritize the synthesis of the most promising compounds.

A pharmacophore model is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. For the N-(piperidin-4-ylmethyl)benzamide scaffold, a typical pharmacophore model might include features such as:

A hydrogen bond acceptor: often associated with the carbonyl oxygen of the amide group.

A hydrogen bond donor: typically the N-H group of the amide linkage.

A hydrophobic/aromatic region: corresponding to the 3-chlorophenyl ring.

A positive ionizable feature: associated with the basic nitrogen atom of the piperidine ring.

The development of a robust pharmacophore model relies on a set of active compounds with known biological data. By aligning these molecules and identifying common chemical features, a 3D arrangement of these essential interaction points can be generated. This model can then be used to virtually screen large compound libraries to identify novel molecules that fit the pharmacophore and are therefore likely to be active.

Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a ligand to its target protein. By simulating the interaction between a this compound analogue and the 3D structure of its biological target, researchers can gain a detailed understanding of the binding mode at the atomic level. This information is invaluable for explaining observed SAR trends and for designing new analogues with improved binding characteristics. For instance, docking studies can reveal key hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the ligand-protein complex.

The table below illustrates how computational models can be used to predict the activity of designed analogues.

Compound Pharmacophore Fit Score Predicted Binding Affinity (Docking Score) Experimental Activity
Analogue AHigh-8.5 kcal/molHigh Potency
Analogue BModerate-7.2 kcal/molModerate Potency
Analogue CLow-5.1 kcal/molLow Potency

The integration of pharmacophore modeling, molecular docking, and other computational chemistry techniques with traditional medicinal chemistry approaches creates a powerful synergy. This multi-faceted strategy accelerates the drug discovery process by enabling a more focused and efficient exploration of the chemical space around the this compound scaffold, ultimately leading to the identification of more potent and selective drug candidates.

Preclinical Pharmacological Characterization of 3 Chloro N Piperidin 4 Ylmethyl Benzamide and Its Analogues

Biological Target Identification and Validation

The benzamide (B126) scaffold, combined with a piperidine (B6355638) moiety, is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. Research into analogues of 3-chloro-N-(piperidin-4-ylmethyl)benzamide suggests several potential molecular targets.

Studies on related benzamide derivatives have pointed towards their potential as prokinetic agents due to their binding affinity for serotonin (B10506) receptors, specifically the 5-hydroxytryptamine 4 (5-HT4) receptor. Furthermore, the substitution patterns on the benzamide ring, such as the presence of a chloro group, are known to significantly modulate the potency and selectivity of these interactions.

Analogues of N-(piperidin-4-yl)benzamide have been identified as potent activators of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, which is a key regulator of cellular response to low oxygen and a target of interest in cancer therapy. nih.gov Other derivatives have been shown to act as cell cycle inhibitors, pointing to targets within the cellular division machinery. nih.gov More recently, a pyridine (B92270) analogue of this compound has been cited in a patent for SARM1 inhibitors, suggesting that this enzyme, involved in axonal degeneration, is another potential biological target. nih.gov

Receptor Binding Assays (e.g., Kᵢ, Kₑ, IC₅₀ determination)

Specific receptor binding affinities (Kᵢ, Kₑ) or half-maximal inhibitory concentrations (IC₅₀) for this compound are not readily found in the current body of scientific literature. However, studies on structurally related benzamide derivatives highlight their potential to interact with various receptors.

For instance, research on N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a dopamine (B1211576) D4 receptor ligand, has explored the structure-affinity relationships of this class of compounds. nih.gov Modifications to the amide bond and the alkyl chain linking the benzamide and piperazine (B1678402) moieties were found to decrease the affinity for the dopamine D4 receptor. nih.gov This indicates the critical role of these structural elements in receptor binding.

While detailed quantitative data for this compound is absent, the established precedent for benzamide derivatives as receptor ligands suggests that this compound could also exhibit affinity for various receptor types.

Enzyme Inhibition Studies (e.g., Kinase Inhibition, Phosphopantetheinyl Transferase)

While specific enzyme inhibition data for this compound is not available, research on related benzamide compounds indicates that enzyme inhibition is a plausible mechanism of action. The general class of benzamide derivatives has been investigated for a wide range of enzyme inhibitory activities.

For example, certain benzamide derivatives have been explored as kinase inhibitors. chemsrc.com Additionally, studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have demonstrated their potential as inhibitors of α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. nih.gov Another area of investigation for benzamide analogues has been their potential as inhibitors of SARM1 NADase, an enzyme implicated in neurodegenerative processes. nih.govnih.gov

There is no specific information available in the searched literature regarding the inhibition of phosphopantetheinyl transferase by this compound.

Mechanistic Investigations of Action at the Molecular and Cellular Level

The mechanism of action for this compound likely involves the modulation of specific biological pathways through interaction with molecular targets, a characteristic feature of the broader benzamide class of compounds.

Cellular Pathway Modulation

Research on N-(piperidin-4-yl)benzamide analogues has provided insights into their ability to modulate key cellular pathways, particularly in the context of cancer. A series of novel N-(piperidin-4-yl)benzamide derivatives were found to activate the HIF-1 pathway. nih.gov Specifically, compounds 10b and 10j from this series induced the expression of the HIF-1α protein and its downstream target gene, p21. nih.gov This upregulation, in turn, led to an increase in the expression of cleaved caspase-3, promoting apoptosis in tumor cells. nih.gov

In a separate study, another N-(piperidine-4-yl)benzamide derivative, compound 47 , was identified as a potent cell cycle inhibitor in HepG2 cells. nih.gov This compound was shown to induce cell cycle arrest through a p53/p21-dependent pathway. nih.gov Mechanistically, compound 47 inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), while enhancing the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). nih.gov

Ligand-Target Interaction Analysis

A detailed ligand-target interaction analysis for this compound is not available in the public domain. However, general principles of interaction for benzamide derivatives can be inferred from the literature. The amide linkage (-NHCO-) in these molecules is crucial for forming hydrogen bonds with target proteins. nih.gov The aromatic rings can participate in hydrophobic and π-stacking interactions within the binding pockets of receptors or enzymes. The piperidine ring and the specific substitutions on the benzoyl ring, such as the 3-chloro group, play a significant role in determining the compound's conformation, selectivity, and affinity for its biological target.

In Vitro Biological Activity Profiling

The in vitro biological activity of N-(piperidin-4-yl)benzamide analogues has been evaluated in various studies, primarily focusing on their anticancer properties.

In one study, a series of novel N-(piperidin-4-yl)benzamide derivatives were synthesized and tested for their inhibitory activity in HepG2 cancer cells. nih.gov Two compounds from this series, 10b and 10j , demonstrated significant bioactivity with the following IC₅₀ values: nih.gov

CompoundIC₅₀ (μM) in HepG2 cells
10b 0.12
10j 0.13

Another study focused on a different series of N-(piperidine-4-yl)benzamide derivatives as potential cell cycle inhibitors, also in HepG2 cells. nih.gov Compound 47 from this series was identified as the most potent, with an IC₅₀ value of 0.25 μM. nih.gov

CompoundIC₅₀ (μM) in HepG2 cells
47 0.25

These findings underscore the potential of the N-(piperidin-4-yl)benzamide scaffold as a basis for the development of potent anticancer agents. Further in vitro profiling of this compound would be necessary to determine its specific activity spectrum.

Antiproliferative and Cytotoxicity Assays (e.g., against cancer cell lines)

Analogues of this compound have been evaluated for their effects on cancer cell proliferation and viability.

One related compound, N-(3-chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamide (NCDDNB), demonstrated significant anti-tumor activities against human prostate cancer cell lines. nih.gov The compound was effective against both androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) lines, with greater cytotoxicity observed in the cancer cells compared to a normal bone marrow cell line (HS-5). nih.gov Cell cycle analysis revealed that NCDDNB induced G1-phase arrest in the prostate cancer cells but not in the normal bone marrow cells. nih.gov Furthermore, it prompted apoptosis in a time-dependent manner in the cancer cell lines. nih.gov

Another series of analogues, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, were found to reduce the growth of several hematological cancer cell lines, including myeloma, leukemia, and natural killer t-cell lymphoma cells. nih.gov Specifically, certain compounds in this series were shown to increase the mRNA expression of apoptosis-promoting genes like p53 and Bax. nih.gov

Studies on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives revealed that their cytotoxic activity is strongly linked to the presence of a hydroxyl group in the benzene (B151609) ring. The most potent compounds, 20 and 24, showed mean IC₅₀ values of 12.8 µM and 12.7 µM, respectively, against MCF-7 (breast), HeLa (cervical), and HCT-116 (colon) cancer cell lines. mdpi.com Compound 30 was particularly effective against the HCT-116 colon cancer cell line with an IC₅₀ of 8 µM. mdpi.com

The target compound's hydrochloride salt, 3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride, has been noted for its inhibitory effects on cell apoptosis, suggesting potential for further investigation in cancer cell lines where endoplasmic reticulum (ER) stress is a factor.

Compound/AnalogueCell Line(s)Activity TypeIC₅₀/EC₅₀ ValueSource
N-(3-chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamidePC-3 (prostate cancer)Cytotoxicity2.5 µM nih.gov
N-(3-chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamideCWR-22 (prostate cancer)Cytotoxicity2.5 µM nih.gov
N-(3-chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamideDU-145 (prostate cancer)Cytotoxicity6.5 µM nih.gov
N-(3-chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamideHS-5 (normal bone marrow)Cytotoxicity25 µM nih.gov
3-chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compounds II & IV)Hematological cancersGrowth reductionNot specified nih.gov
3-{4-Chloro-2-[(4-methylphenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine (Compound 20)MCF-7, HeLa, HCT-116Cytotoxicity12.8 µM (mean) mdpi.com
3-{4-chloro-2-[(2-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(2-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine (Compound 24)MCF-7, HeLa, HCT-116Cytotoxicity12.7 µM (mean) mdpi.com
3-{4-chloro-2-[(4-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine (Compound 30)HCT-116 (colon cancer)Cytotoxicity8 µM mdpi.com
3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochlorideRat INS-1 β-cellsER stress protection0.032 µM (EC₅₀)

Antimicrobial and Antiparasitic Efficacy Studies

The antimicrobial potential of benzamide derivatives has been an area of active research. A series of novel (E)-4-chloro-N-(4-(3-(4-((substituted) sulfonyl) piperazin-1-yl)-3-oxoprop-1-en-yl) phenyl)-2-methyl benzamide derivatives were synthesized and tested for in vitro antimicrobial activities. degres.eu These compounds exhibited moderate to good activity against the tested microorganisms, with two compounds in particular, 9a and 9e, showing significant effects against bacterial strains. degres.eu Similarly, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives were synthesized and evaluated for in vitro antibacterial activity, with some compounds showing high activity compared to the standard drug benzylpenicillin. researchgate.net

In the realm of antiparasitic research, a novel 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold has been explored for its efficacy. nih.gov Analogues incorporating a piperidine linker and a chloro-substituted phenyl group were synthesized. These efforts yielded compounds with selective, sub-nanomolar activity against Giardia lamblia. nih.gov Research indicated that the presence of the nitro group on the imidazopyridazine ring was crucial for this high potency. nih.gov

Studies on Neurological Receptors and Transporters (e.g., GlyT1, Opioid Receptors)

Derivatives containing the piperidine moiety have been investigated for their interaction with neurological targets, including opioid receptors. N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines were identified as opioid receptor antagonists at the µ and κ receptors. nih.gov

More recently, a series of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide derivatives were designed and evaluated as κ opioid receptor (KOR) ligands. nih.gov This research led to the identification of compound 23p as a highly selective KOR ligand with a potent binding affinity (Ki) of 1.9 nM. nih.gov

Another analogue, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide (ILB-162), was identified as an innovative and potent calcineurin inhibitor. nih.gov In vitro assays confirmed its significant inhibitory potential with a very low IC₅₀ value of 0.057 µM. nih.gov Calcineurin is a phosphatase involved in various neurological processes, and its inhibition is a therapeutic strategy for neurodegenerative diseases. nih.gov

Compound/AnalogueTargetActivity TypeKᵢ / IC₅₀ ValueSource
N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide (Compound 23p)κ opioid receptor (KOR)Ligand Binding1.9 nM (Kᵢ) nih.gov
N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide (ILB-126)CalcineurinInhibition0.057 µM (IC₅₀) nih.gov

Investigations into Mitochondrial Permeability Transition Pore Inhibition

A significant area of investigation has been the role of N-phenylbenzamide analogues as inhibitors of the mitochondrial permeability transition pore (PTP). nih.govnih.gov Persistent opening of the PTP is linked to mitochondrial dysfunction and cell death in a variety of diseases. nih.govresearchgate.net Structure-activity-relationship studies identified several potent analogues, with one compound, 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide (compound 4), showing noteworthy inhibitory activity in a mitochondrial swelling assay with an EC₅₀ of 280 nM. nih.govnih.gov This compound also conferred a very high calcium retention capacity to mitochondria, a key indicator of PTP inhibition. nih.govresearchgate.net These small molecule inhibitors are noted to function independently of cyclophilin D, a known regulator of the pore. ohsu.edu

Antiviral Activity (e.g., Filovirus Entry Inhibition)

Research into new antiviral agents has explored diarylamine derivatives as potential Ebola virus (EBOV) entry inhibitors. nih.gov The synthetic route to these compounds involved using precursors like 2-chloroacetyl or 3-chloropropionyl chloride, which were then reacted with various amines, including piperidine. nih.gov These compounds are believed to interfere with the interaction between the viral glycoprotein (B1211001) (EBOV-GP) and the host cell receptor NPC1. nih.gov The mechanism of action appears to involve binding to a hydrophobic pocket at the interface of the GP1 and GP2 subunits of the viral protein. nih.gov

In Vivo Efficacy Studies in Animal Models (excluding human clinical data)

The therapeutic potential of this compound and its analogues has been further assessed in various animal models of disease.

Assessment of Efficacy in Disease Models (e.g., Rodent Models)

Diabetes: In a streptozotocin-induced diabetic mouse model, administration of this compound hydrochloride resulted in significantly lower blood glucose levels. The compound also promoted β-cell survival and proliferation, suggesting its potential as a therapeutic agent for diabetes.

Neurodegenerative Disease: The calcineurin inhibitor N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide (ILB-162) was tested in biological models of Parkinson's disease. In a C. elegans model, the compound demonstrated an outstanding ability to restore dopamine-dependent behaviors that were disrupted by a neurotoxin. nih.gov

Pain: The selective KOR ligand, compound 23p, exhibited potent antinociceptive activity in an abdominal constriction test in mice, a common model for assessing analgesic effects. nih.gov This effect was effectively abolished by pre-treatment with a selective KOR antagonist, confirming the mechanism of action. nih.gov

Muscular Dystrophy and Cardioprotection: Highly potent small molecule inhibitors of the mitochondrial permeability transition pore have demonstrated therapeutic effects in animal models. These compounds were shown to reduce symptoms of muscular dystrophy in zebrafish models and to have cardioprotective effects in ex vivo perfused mouse hearts. ohsu.edu

Advanced Spectroscopic and Structural Elucidation of 3 Chloro N Piperidin 4 Ylmethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

For a typical benzamide (B126), the aromatic protons of the benzoyl group generally appear as multiplets in the downfield region of the ¹H NMR spectrum, typically between 7.4 and 8.1 ppm. The amide proton (-NH) is expected to present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The protons on the piperidine (B6355638) ring and the methylene (B1212753) bridge would exhibit characteristic chemical shifts in the aliphatic region of the spectrum.

In the ¹³C NMR spectrum of a benzamide derivative, the carbonyl carbon (C=O) is a key diagnostic peak, typically resonating in the range of 165-170 ppm. The aromatic carbons would show signals between 120 and 140 ppm, with the carbon atom attached to the chlorine atom exhibiting a shift influenced by the halogen's electronegativity. The carbons of the piperidine ring and the methylene linker would appear in the upfield region of the spectrum.

A related compound, 3-methylbenzamide (B1583426), shows ¹H NMR signals for the aromatic protons at approximately 7.4-7.6 ppm and the methyl protons at 2.39 ppm. The ¹³C NMR spectrum of 3-methylbenzamide displays the carbonyl carbon at 170.54 ppm and the methyl carbon at 21.33 ppm. rsc.org These values provide a reasonable reference for estimating the spectral features of 3-chloro-N-(piperidin-4-ylmethyl)benzamide.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, characteristic vibrational modes would confirm its structure.

The IR spectrum of a related compound, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate (B1144303) (CPMBH), reveals several key absorptions. The N-H stretching vibration of the amide group is expected to appear in the range of 3250–3500 cm⁻¹. ijert.org The C=O stretching of the amide (Amide I band) is a strong absorption typically found around 1640-1680 cm⁻¹. The N-H bending (Amide II band) usually appears near 1550 cm⁻¹. For CPMBH, bending vibrations of H-OH from water molecules were observed at 1682 cm⁻¹ and 1641 cm⁻¹. ijert.org

The presence of the chloro-substituted benzene (B151609) ring would be indicated by C-Cl stretching vibrations, which are typically found in the fingerprint region of the IR spectrum, often between 600 and 800 cm⁻¹. In CPMBH, peaks at 807 cm⁻¹ and 688 cm⁻¹ are attributed to the presence of chlorine. ijert.org C-H stretching vibrations of the aromatic ring and the aliphatic piperidine ring are expected in the 2800–3100 cm⁻¹ region. For CPMBH, asymmetric CH₃ and CH₂ stretching vibrations are indicated by sharp peaks at 2919, 2940, and 2995 cm⁻¹. ijert.org

The following table summarizes the expected and observed IR absorptions for benzamide derivatives:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Observed Wavenumber in a related compound (CPMBH) (cm⁻¹) ijert.org
AmideN-H Stretch3250–3500-
AmideC=O Stretch (Amide I)1640–1680-
AmideN-H Bend (Amide II)~15501547, 1579 (attributed to nitro group in source, likely a misinterpretation for amide)
AlkaneC-H Stretch2850–30002919, 2940, 2995
Chloro-aromaticC-Cl Stretch600–800807, 688
WaterO-H Bend-1682, 1641

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 266.75 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.

While specific fragmentation data for the target compound is not available, general fragmentation pathways for benzamides can be predicted. Common fragmentation would involve cleavage of the amide bond, leading to the formation of a 3-chlorobenzoyl cation (m/z 139) and a piperidin-4-ylmethylaminyl radical. Further fragmentation of the piperidine moiety would also be expected.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not available, the crystal structure of a closely related compound, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate, offers significant insights. nih.govwho.int

In this related structure, the piperidine ring adopts a chair conformation. nih.govwho.int This is a common low-energy conformation for six-membered rings. The two substituted benzene rings are inclined to each other with a dihedral angle of 84.63(9)°. nih.govwho.int The crystal packing is stabilized by a network of hydrogen bonds involving the amide group, the water molecule, and the carbonyl oxygen. Specifically, O-H···O and N-H···O hydrogen bonds create a sheet-like structure. nih.govwho.int

The bond lengths and angles are within the normal ranges for similar structures. The C-N bond distances are reported to be between 1.335(2) and 1.464(2) Å. nih.gov

The crystallographic data for 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate is summarized below:

ParameterValue nih.gov
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.965(5)
b (Å)19.613(5)
c (Å)11.456(5)
β (°)96.989(5)
Volume (ų)1999.3(15)
Z4

It is reasonable to expect that this compound would exhibit similar structural features, including a chair conformation for the piperidine ring and intermolecular hydrogen bonding involving the amide group.

Chiroptical Spectroscopy for Stereochemical Assignment (If chiral forms are studied)

There is no information available from the search results to suggest that chiral forms of this compound have been synthesized or studied. The molecule itself is not chiral. Therefore, chiroptical spectroscopy is not applicable in this context.

Theoretical and Computational Chemistry Studies of 3 Chloro N Piperidin 4 Ylmethyl Benzamide

Quantum Chemical Calculations (e.g., DFT for electronic structure, reactivity prediction)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of 3-chloro-N-(piperidin-4-ylmethyl)benzamide. While specific DFT studies on this exact molecule are not extensively published, the principles can be applied based on research on similar benzamide (B126) derivatives. researchgate.netnih.gov

DFT calculations can be employed to determine the optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO) of the compound. For instance, in a related compound, 3-chloro-N-(3-methylphenyl)benzamide, crystallographic studies revealed a dihedral angle of 77.4 (1)° between the two aromatic rings, a parameter that DFT can predict. researchgate.net Such calculations for this compound would likely involve the B3LYP functional with a suitable basis set like 6-311G+(d,p) to achieve a balance between accuracy and computational cost. nih.gov

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. Furthermore, the distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites, thereby predicting how the molecule might interact with biological receptors.

Table 1: Predicted Quantum Chemical Parameters for this compound (Illustrative) This table is illustrative and based on typical values for similar compounds, as specific experimental data for this compound is not available in the provided search results.

ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability
LUMO Energy~ -1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap~ 5.3 eVRelates to chemical reactivity and stability
Dipole Moment~ 3.5 DIndicates overall polarity of the molecule

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For this compound, docking studies would be essential to identify potential biological targets and understand the nature of its interactions. Studies on similar benzamide derivatives have demonstrated their potential to interact with various enzymes and receptors. For example, benzamide derivatives have been docked against targets like E. coli DNA gyrase B and S. aureus DNA gyrase, showing favorable interactions through hydrogen bonds and achieving good docking scores. mdpi.com

In the context of this compound, molecular docking could reveal key interactions, such as hydrogen bonds formed by the amide N-H and C=O groups, as well as hydrophobic interactions involving the chlorophenyl and piperidine (B6355638) rings. nih.gov The specific interactions would depend on the amino acid composition of the target's active site.

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-receptor complex over time. MD simulations provide insights into the dynamic behavior of the complex, including conformational changes and the persistence of key interactions identified in the docking study. The root-mean-square deviation (RMSD) of the ligand and protein backbone during the simulation is often analyzed to confirm the stability of the binding. nih.govresearchgate.net

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are powerful strategies for discovering novel and more potent analogues of a lead compound like this compound. Starting with the core scaffold of this compound, a virtual library can be generated by systematically modifying its structure. For instance, different substituents could be introduced on the benzoyl ring or the piperidine moiety to explore the structure-activity relationship (SAR).

Virtual screening of these newly designed compounds against a specific biological target can then be performed using molecular docking. This approach allows for the rapid evaluation of a large number of compounds, prioritizing those with the best-predicted binding affinities and interaction profiles for synthesis and experimental testing. This strategy has been successfully applied to other compound classes, such as the screening of P,N-ligands for Au(III)-mediated reactions. rsc.org The design of such a library for this compound derivatives could lead to the identification of candidates with improved efficacy and selectivity.

Prediction of ADME-related Parameters relevant to research (e.g., permeability)

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in the early stages of drug discovery to avoid late-stage failures. 47.94.85 Various computational models and software are available to predict the ADME profile of compounds like this compound.

Studies on structurally related compounds have shown that in silico ADMET prediction can provide valuable information. For instance, for a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, computational ADMET analysis confirmed essential physicochemical and pharmacokinetic properties. nih.govmdpi.com Similarly, for a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, in silico ADMET results indicated good solubility and absorption profiles, with the compounds adhering to Lipinski's rule of five and Veber's rule. nih.govresearchgate.net

For this compound, key ADME parameters can be predicted, including lipophilicity (logP), aqueous solubility (logS), blood-brain barrier (BBB) permeability, and potential for metabolism by cytochrome P450 enzymes. These predictions help in identifying potential liabilities and guiding the design of analogues with more favorable pharmacokinetic profiles.

Table 2: Predicted ADME Properties for this compound (Illustrative) This table is illustrative and based on typical values for similar compounds, as specific experimental data for this compound is not available in the provided search results.

PropertyPredicted Value/ClassificationImplication for Research
Molecular Weight~268.75 g/mol Compliant with Lipinski's Rule of Five
logP~2.5-3.5Indicates good lipophilicity for membrane permeability
Aqueous SolubilityModerately solubleAffects formulation and bioavailability
BBB PermeabilityLikely to be CNS activeSuggests potential for targeting central nervous system receptors
Human Intestinal AbsorptionHighIndicates good potential for oral bioavailability

Future Research Directions and Academic Challenges for 3 Chloro N Piperidin 4 Ylmethyl Benzamide

Development of Advanced Synthetic Methodologies

The conventional synthesis of 3-chloro-N-(piperidin-4-ylmethyl)benzamide typically involves the acylation of 4-(aminomethyl)piperidine (B1205859) with 3-chlorobenzoyl chloride. While effective for initial studies, future research necessitates the development of more advanced and efficient synthetic strategies.

Future research in this area should focus on:

Catalytic Approaches: Exploring transition-metal-catalyzed cross-coupling reactions could provide more efficient and modular routes to analogs of this compound. For instance, rhodium-catalyzed asymmetric synthesis methods have shown promise for creating chiral piperidines, which could be crucial for improving efficacy and reducing off-target effects. nih.govorganic-chemistry.org Similarly, palladium-catalyzed C-H activation could enable direct arylation of the piperidine (B6355638) ring, offering novel synthetic pathways. researchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. nih.govacs.orgresearchgate.net Applying flow chemistry to the synthesis of this compound and its derivatives could accelerate the production of compound libraries for screening purposes.

Combinatorial and Library Synthesis: The development of robust solid-phase or liquid-phase combinatorial synthesis methods would enable the rapid generation of large libraries of related benzamide (B126) compounds. capes.gov.brnih.govwikipedia.orgnih.gov This would be invaluable for systematic structure-activity relationship (SAR) studies to identify compounds with optimized properties.

Table 1: Comparison of Synthetic Methodologies

MethodologyDescriptionAdvantagesChallenges
Conventional Batch Synthesis Reaction of 3-chlorobenzoyl chloride with 4-(aminomethyl)piperidine in a solvent. Straightforward, well-established.Scalability issues, limited efficiency for library synthesis.
Catalytic Synthesis Use of metal catalysts (e.g., Rh, Pd) to facilitate bond formation. nih.govresearchgate.netHigh efficiency, stereoselectivity, access to novel analogs.Catalyst cost and removal, optimization of reaction conditions.
Flow Chemistry Continuous reaction in a microreactor system. nih.govacs.orgresearchgate.netEnhanced control, safety, scalability, and automation.Initial setup cost, potential for clogging.
Combinatorial Synthesis Automated synthesis of large libraries of related compounds. capes.gov.brnih.govwikipedia.orgnih.govRapid generation of diverse structures for screening.Purification and characterization of large libraries.

Identification of Novel Biological Targets and Polypharmacology Studies

The biological targets of this compound are not yet well-defined in the literature. The benzamide and piperidine moieties are present in compounds that interact with a wide range of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov A key challenge and opportunity lie in identifying the specific molecular targets of this compound and understanding its potential for polypharmacology (interacting with multiple targets).

Strategies to address this include:

Chemical Proteomics: This powerful technique can be used to identify the direct binding partners of a small molecule in a complex biological sample. mdpi.comchimia.chnih.govnih.gov By creating a chemical probe version of this compound, researchers could pull down its interacting proteins from cell lysates and identify them using mass spectrometry.

Phenotypic Screening: Instead of starting with a known target, phenotypic screening involves testing the compound in cell-based or organism-based models of disease to observe its effects. nih.gov Hits from such screens can then be followed up with target deconvolution studies. For example, derivatives of piperidine have been identified as modulators of macrophage polarization through phenotypic screening. nih.gov

In Silico Target Prediction: Computational methods can predict potential biological targets based on the chemical structure of a compound by comparing it to databases of known ligands. nih.govresearchgate.netmdpi.com This can provide initial hypotheses that can be tested experimentally.

Polypharmacology Profiling: Once initial targets are identified, it will be crucial to screen this compound against a broad panel of receptors, enzymes, and ion channels to build a comprehensive polypharmacology profile. This will help to understand both its on-target and potential off-target effects.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, it will be essential to move beyond single-target approaches and embrace a systems-level perspective. The integration of various "omics" data can provide a holistic view of the compound's impact on cellular networks.

Key multi-omics approaches include:

Transcriptomics (RNA-seq): To understand how the compound alters gene expression.

Proteomics: To identify changes in protein abundance and post-translational modifications.

Metabolomics: To measure changes in the levels of small molecule metabolites.

By combining these datasets, researchers can construct a more complete picture of the pathways and networks modulated by the compound, potentially revealing novel mechanisms of action and biomarkers of response.

Exploration of New Application Areas as a Research Tool

Beyond its potential as a therapeutic agent, this compound could also serve as a valuable research tool or chemical probe. A well-characterized small molecule with a specific biological activity can be instrumental in dissecting complex biological processes.

Future research could explore its utility in:

Target Validation: If the compound is found to have a specific and potent interaction with a novel biological target, it could be used to validate that target's role in disease.

Pathway Elucidation: By observing the cellular effects of the compound, researchers can gain insights into the biological pathways in which its target is involved.

Development of Diagnostic Tools: If the compound binds with high affinity and specificity to a biomarker of disease, it could potentially be developed into a diagnostic imaging agent.

Overcoming Challenges in Preclinical Translational Research

The transition from a promising lead compound in the laboratory to a clinical candidate is fraught with challenges. For a compound like this compound, several key hurdles will need to be addressed.

Major preclinical challenges include:

Predictive Animal Models: A significant challenge in drug development is the often-poor predictive value of animal models for human efficacy and toxicity. Careful selection and validation of animal models that accurately recapitulate the human disease of interest will be critical.

Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound will need to be thoroughly characterized. Poor oral bioavailability or rapid metabolism can terminate the development of an otherwise promising compound. For piperidine-containing compounds intended for CNS applications, crossing the blood-brain barrier is a major consideration. nih.govresearchgate.net

Translational Biomarkers: The identification and validation of translational biomarkers are crucial for monitoring the biological effect of the compound in both preclinical models and human clinical trials. criver.comnih.govnih.govbiomedicine.videodrugdiscoverynews.com These biomarkers can provide early evidence of target engagement and pharmacological activity, helping to de-risk clinical development.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-chloro-N-(piperidin-4-ylmethyl)benzamide with high purity and yield?

  • Methodological Answer : The synthesis typically involves sequential coupling of a chlorinated benzoyl chloride with a piperidine derivative. Key steps include:

  • Amide bond formation : React 3-chlorobenzoyl chloride with piperidin-4-ylmethaneamine in anhydrous dichloromethane (DCM) using a tertiary amine base (e.g., triethylamine) to neutralize HCl .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Yield optimization : Control reaction temperature (0–5°C during coupling) and stoichiometric excess (1.2–1.5 eq) of the benzoyl chloride to minimize side products .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Confirm amide proton (δ 8.2–8.5 ppm in 1^1H NMR) and aromatic/piperidine signals. Use 13^{13}C NMR to verify carbonyl (C=O, ~165–170 ppm) and chlorinated aromatic carbons .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C=O···H–N interactions) to confirm molecular geometry. For example, related benzamides exhibit monoclinic systems with space group P21/cP2_1/c and unit cell parameters a=8.577(1)a = 8.577(1) Å, b=13.551(1)b = 13.551(1) Å .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound derivatives be resolved?

  • Methodological Answer : Address discrepancies through systematic analysis:

  • Structural analogs : Compare substituent effects (e.g., replacing chloro with nitro or trifluoromethyl groups) on target binding. For example, 2-chloro-N-(pyridin-4-yl)benzamide derivatives show altered enzyme inhibition due to electronic effects .
  • Assay conditions : Standardize protocols (e.g., cell line viability assays vs. enzyme kinetics) to isolate confounding factors. Evidence from similar compounds suggests IC50_{50} values vary by >10-fold depending on solvent (DMSO vs. PBS) .
  • Purity verification : Use HPLC-MS to rule out impurities (e.g., unreacted starting materials) influencing bioactivity .

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?

  • Methodological Answer : Employ hybrid quantum mechanics/molecular mechanics (QM/MM) and molecular docking:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. The piperidine moiety often engages in hydrophobic pockets, while the chloro group stabilizes halogen bonds .
  • DFT analysis : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the chloro substituent in related compounds enhances electrophilicity at the benzamide carbonyl .

Q. How can thermal stability and decomposition pathways of this compound be analyzed for formulation studies?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):

  • TGA : Monitor mass loss between 200–300°C to identify decomposition onset. Piperidine-containing benzamides typically degrade via cleavage of the amide bond .
  • DSC : Detect endothermic peaks (melting) and exothermic events (oxidation). For instance, analogs with similar structures exhibit melting points ~150–160°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(piperidin-4-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(piperidin-4-ylmethyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.